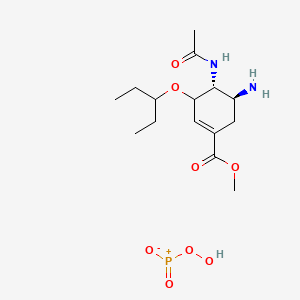

Oseltamivir Acid Methyl Ester Phosphate Salt

Description

Oseltamivir Acid Methyl Ester Phosphate Salt is a derivative of oseltamivir, an antiviral medication primarily used to treat and prevent influenza A and B. This compound is known for its effectiveness in inhibiting the activity of the viral neuraminidase enzyme, which is crucial for the replication and infectivity of the influenza virus .

Properties

Molecular Formula |

C15H29N2O8P |

|---|---|

Molecular Weight |

396.37 g/mol |

IUPAC Name |

hydroperoxy-oxido-oxophosphanium;methyl (4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;molecular hydrogen |

InChI |

InChI=1S/C15H26N2O4.HO4P.H2/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18;1-4-5(2)3;/h8,11-14H,5-7,16H2,1-4H3,(H,17,18);1H;1H/t12-,13?,14+;;/m0../s1 |

InChI Key |

YPUXHAVCWHKPGF-KWSLSTAESA-N |

Isomeric SMILES |

[HH].CCC(CC)OC1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC.OO[P+](=O)[O-] |

Canonical SMILES |

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC.OO[P+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Oseltamivir Acid Methyl Ester Phosphate Salt involves multiple steps starting from shikimic acid. The process includes esterification, protection and deprotection of functional groups, sulfonylation, selective azide replacement, reduction, and salification with phosphoric acid . The reaction conditions typically involve temperatures up to 45°C and the use of solvents like ethyl acetate .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves the treatment of oseltamivir base with ortho-phosphoric acid in ethyl acetate, followed by crystallization to achieve high purity .

Types of Reactions:

Oxidation and Reduction: The compound undergoes reduction reactions, particularly the reduction of azides to amines.

Substitution: Selective azide replacement and sulfonylation are key substitution reactions involved in its synthesis.

Common Reagents and Conditions:

Reagents: ortho-phosphoric acid, ethyl acetate, azides, sulfonylating agents.

Conditions: Reaction temperatures up to 45°C, slow cooling for crystallization.

Major Products: The major product formed is Oseltamivir Acid Methyl Ester Phosphate Salt, with high purity achieved through careful control of reaction conditions .

Scientific Research Applications

Oseltamivir Acid Methyl Ester Phosphate Salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the release of progeny virions from infected cells, thereby limiting viral replication and pathogenicity . The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .

Comparison with Similar Compounds

- Zanamivir

- Peramivir

- Laninamivir

Comparison: Oseltamivir Acid Methyl Ester Phosphate Salt is unique due to its oral bioavailability and effectiveness against both influenza A and B viruses . Unlike zanamivir, which is inhaled, oseltamivir can be administered orally, making it more convenient for patients . Peramivir and laninamivir are also neuraminidase inhibitors but differ in their administration routes and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.